molecular formula C7H2ClF6N B1601068 2-Chloro-4,5-bis(trifluoromethyl)pyridine CAS No. 109919-25-7

2-Chloro-4,5-bis(trifluoromethyl)pyridine

Cat. No. B1601068
CAS RN: 109919-25-7
M. Wt: 249.54 g/mol
InChI Key: GBZFIEBGHKCVEA-UHFFFAOYSA-N
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Description

2-Chloro-4,5-bis(trifluoromethyl)pyridine (CBTMP) is an organic compound that has been studied for its potential applications in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry. CBTMP is a versatile molecule that can be used as a starting material for the synthesis of a wide range of compounds. It has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. CBTMP is a useful reagent in organic synthesis due to its high reactivity and its ability to form strong bonds.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Complexes : 2-Chloro-4,5-bis(trifluoromethyl)pyridine is used in the synthesis of novel interaction products and complexes. For instance, its derivatives have been used in the synthesis and structural characterization of specific iodine complexes (Chernov'yants et al., 2011).

Application in Pharmaceuticals and Agrochemicals

  • Intermediate in Pharmaceuticals and Agrochemicals : This compound serves as an intermediate in various sectors, including pharmaceuticals and agrochemicals, with particular emphasis on its use in herbicides (Li Zheng-xiong, 2004).

Ligand Synthesis and Coordination Properties

  • Ligand for Metal Complexes : The compound is instrumental in creating ligands for metal complexes. It has been used in the synthesis and coordination properties of certain ligands, especially with lanthanide ions, demonstrating its versatility in coordination chemistry (Pailloux et al., 2009).

Catalysis and Reaction Studies

  • Catalysis : It plays a role in catalysis, such as in the synthesis of specific palladium(II) complexes. These complexes show high catalytic activity for reactions like the Heck reaction (Das et al., 2009).

Chemosensors and Detection Applications

  • Chemosensors : The derivatives of this compound are used as chemosensors, particularly for the detection of ions like fluoride (Chetia & Iyer, 2008).

Spin-Transitions and Luminescent Properties

  • Spin-Transitions and Luminescence : Research has been conducted on its derivatives for understanding spin-transitions in iron(II) complexes and investigating their luminescent properties (Pritchard et al., 2009), (Fan et al., 2004).

properties

IUPAC Name

2-chloro-4,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF6N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZFIEBGHKCVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551221
Record name 2-Chloro-4,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109919-25-7
Record name 2-Chloro-4,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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